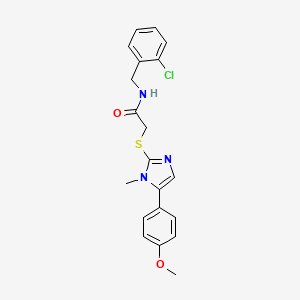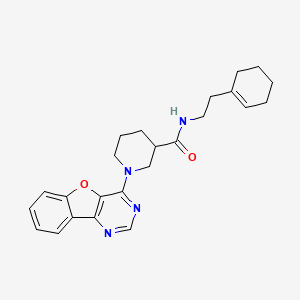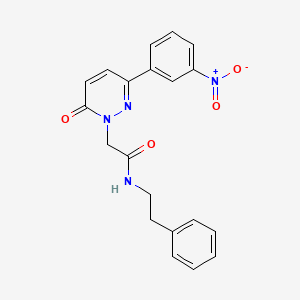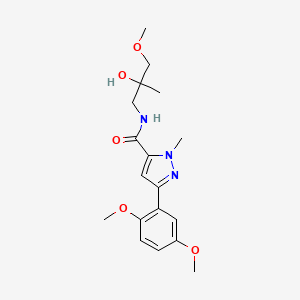![molecular formula C20H16ClN3O3S3 B2962199 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114642-82-8](/img/no-structure.png)
3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3O3S3 and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
The research on novel synthesis methods for related compounds, such as 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives and thiazolopyrimidines, demonstrates the interest in expanding the chemical repertoire for therapeutic and industrial applications. For instance, Hassaneen et al. (2001) detailed a synthesis approach for 1,2,4-triazolo[4,3-a]pyrimidines, indicating the versatility of thiazolo and pyrimidine derivatives in chemical synthesis H. Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001.
Antitumor and Antimicrobial Applications
Significant attention has been directed towards the antitumor and antimicrobial potential of thiazolo[4,5-d]pyrimidines and related structures. For example, Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives that exhibited potent anticancer activity against several human cancer cell lines H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017. Similarly, compounds synthesized by Lahmidi et al. (2019) showed antibacterial activity against common pathogens, indicating their potential as novel antimicrobial agents S. Lahmidi et al., 2019.
Material Science Applications
Compounds within this class have also been evaluated for their applications in material science, such as corrosion inhibitors for metals in acidic environments. Abdallah et al. (2018) synthesized pyridopyrimidinone derivatives that demonstrated effective corrosion inhibition for carbon steel, highlighting the potential industrial applications of thiazolo[4,5-d]pyrimidines Y. Abdallah, K. Shalabi, & Nesma M. Bayoumy, 2018.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 2-aminothiazole with 2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid, followed by the reaction of the resulting intermediate with 3-methoxybenzyl mercaptan and cyclization to form the final product.", "Starting Materials": [ "2-aminothiazole", "2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid", "3-methoxybenzyl mercaptan" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with 2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.", "Step 2: Reaction of the intermediate with 3-methoxybenzyl mercaptan in the presence of a base such as triethylamine (TEA) to form the intermediate 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.", "Step 3: Cyclization of the intermediate by heating in the presence of a Lewis acid such as zinc chloride (ZnCl2) to form the final product '3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one'." ] } | |
CAS-Nummer |
1114642-82-8 |
Molekularformel |
C20H16ClN3O3S3 |
Molekulargewicht |
478 |
IUPAC-Name |
3-(5-chloro-2-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-26-13-5-3-4-11(8-13)10-29-19-22-17-16(18(25)23-19)30-20(28)24(17)14-9-12(21)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,22,23,25) |
InChI-Schlüssel |
DPUDRGZHXANQDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)OC)SC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)


![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)



![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2962134.png)


